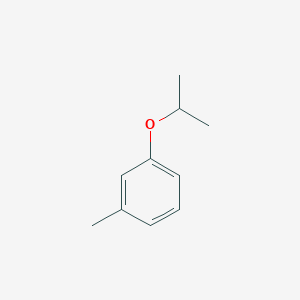

1-Methyl-3-(propan-2-yloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLKLSRFTPNXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499020 | |

| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19177-04-9 | |

| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 3 Propan 2 Yloxy Benzene and Its Functionalized Derivatives

Established Synthetic Pathways for the Core Structure

The synthesis of 1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene, primarily relies on well-established etherification reactions. These methods involve the formation of an ether linkage between a derivative of m-cresol (B1676322) and an isopropyl group.

Etherification Approaches and Optimizations

The Williamson ether synthesis is a cornerstone for preparing this compound. byjus.comorganicchemistrytutor.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing the target compound, this translates to the reaction of sodium m-cresolate with an isopropyl halide.

A typical procedure involves two main steps:

Deprotonation: m-Cresol is treated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium m-cresolate.

Nucleophilic Substitution: The resulting cresolate then reacts with an isopropyl halide (e.g., isopropyl bromide) via an S\textsubscript{N}2 mechanism to form the desired ether. masterorganicchemistry.com

To enhance reaction efficiency, optimizations can be implemented. Phase transfer catalysis (PTC) is one such optimization, which can improve the reaction rate and yield, especially in industrial settings. Another variation involves the use of silver oxide (Ag₂O) as a milder reagent in place of a strong base, which is particularly useful for sensitive substrates. libretexts.org

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the synthesis. For the Williamson ether synthesis, the reaction is often conducted in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF) and may require heating to reflux to ensure a reasonable reaction rate. byjus.com

Alternative catalytic systems have been explored to improve the synthesis of related alkylphenols. For instance, the alkylation of m-cresol with isopropyl alcohol can be achieved using solid acid catalysts like Al-MCM-41. researchgate.net These heterogeneous catalysts offer advantages such as reusability and potentially milder reaction conditions. Microwave irradiation has also been employed in conjunction with catalysts like Amberlyst-15 or Al-Cu/HAP to accelerate the reaction, often leading to higher yields in shorter reaction times. google.com

Below is a table summarizing various catalytic systems and their typical reaction conditions for the synthesis of related compounds:

| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Key Advantage |

| Sodium Hydride (NaH) | Isopropyl Bromide | Acetone | Reflux (80°C) | Standard laboratory method |

| Silver Oxide (Ag₂O) | Isopropyl Bromide | Not specified | 25°C | Milder reaction conditions |

| Al-MCM-41 | Isopropyl Alcohol | None (solvent-free) | 300°C | High selectivity, reusable catalyst |

| Amberlyst-15 (Microwave) | Isopropyl Alcohol | None (solvent-free) | 150°C | Rapid, solvent-free conditions |

| Phase Transfer Catalyst (e.g., TBAB) | Isopropyl Bromide | Biphasic | 60°C | Efficient for large-scale synthesis |

Derivatization Strategies for Analogous Compounds

The core structure of this compound can be chemically modified to produce a range of functionalized derivatives. These derivatization strategies are crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing methyl and isopropoxy groups on the ring influence the position of incoming electrophiles. Both the methyl and isopropoxy groups are activating and ortho-, para-directing. libretexts.org This means that electrophiles will preferentially add to the positions ortho and para to these substituents.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu

The regioselectivity of these reactions can be influenced by the steric hindrance and electronic effects of the existing substituents. masterorganicchemistry.com

Functional Group Transformations on Alkyl and Ether Moieties

The methyl and isopropoxy groups of this compound can also be chemically modified. For instance, the methyl group can undergo oxidation to form a carboxylic acid or an aldehyde under specific conditions. The ether linkage, while generally stable, can be cleaved under harsh conditions, such as with strong acids like hydrobromic or hydroiodic acid, to yield m-cresol and an isopropyl derivative.

Multi-Component and Convergent Synthetic Routes

More complex derivatives of this compound can be synthesized using multi-component or convergent strategies. For example, a Suzuki-Miyaura cross-coupling reaction can be employed to form a carbon-carbon bond between a functionalized aryl boronic acid and a derivative of 1-bromo-3-(propan-2-yloxy)benzene. This approach allows for the modular construction of complex molecules.

Elucidation of Reaction Mechanisms in the Context of 1 Methyl 3 Propan 2 Yloxy Benzene

Mechanistic Pathways of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The general mechanism involves an initial attack by an electrophile (E+) on the electron-rich π system of the benzene ring. pdx.edu This first step is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion (or arenium ion). msu.eduddugu.ac.in In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. masterorganicchemistry.com

When a benzene ring has two or more substituents, their collective influence on the rate and regioselectivity of subsequent electrophilic substitution must be considered. libretexts.orgstackexchange.com The substituents on 1-methyl-3-(propan-2-yloxy)benzene are the methyl group (-CH₃) and the isopropoxy group (-OCH(CH₃)₂). Both are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. studymind.co.uk They do this by donating electron density to the ring, making it more nucleophilic and stabilizing the positive charge of the benzenonium ion intermediate. uobasrah.edu.iq

Both the methyl and isopropoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. youtube.com However, their activating strengths differ significantly. The isopropoxy group is a strongly activating group due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the ring to stabilize the intermediate. libretexts.org The methyl group is a weakly activating group, operating primarily through an inductive effect. uci.edu

In cases of competing directing effects, the more powerful activating group exerts the dominant influence. stackexchange.compressbooks.pub In this compound, the isopropoxy group is the more potent activator and therefore primarily controls the position of substitution. youtube.com The groups are in a meta relationship, which leads to a cooperative or reinforcing effect on certain positions. libretexts.org

The positions ortho and para to the strongly activating isopropoxy group are C2, C6, and C4. The positions ortho and para to the weakly activating methyl group are C2, C4, and C5. The directing effects thus converge on positions 2 and 4, making them highly favored for substitution. Position 6 is also strongly activated by the isopropoxy group. While substitution at C2 might be slightly hindered sterically by the proximity of both substituents, the electronic activation is substantial. libretexts.orgstackexchange.com Substitution at C5 is only weakly favored by the methyl group and is not activated by the stronger isopropoxy group, making it a minor pathway.

| Substituent | Type | Directing Effect | Relative Activating Strength |

|---|---|---|---|

| Isopropoxy (-OCH(CH₃)₂) | Activating | Ortho, Para | Strong |

| Methyl (-CH₃) | Activating | Ortho, Para | Weak |

| Position of Attack | Activating Influence | Predicted Outcome |

|---|---|---|

| C4 (para to isopropoxy, ortho to methyl) | Strongly activated by isopropoxy, weakly by methyl | Major Product |

| C6 (ortho to isopropoxy) | Strongly activated by isopropoxy | Major Product |

| C2 (ortho to both groups) | Strongly activated by isopropoxy, weakly by methyl (potential steric hindrance) | Minor/Major Product |

| C5 (para to methyl) | Weakly activated by methyl | Minor/Negligible Product |

The directing effects of the isopropoxy and methyl groups are explained by the stability of the benzenonium ion intermediate formed during the reaction. msu.edu The transition state leading to this intermediate resembles the intermediate itself, so factors that stabilize the ion also lower the activation energy of the reaction. pdx.edu

When an electrophile attacks at a position ortho or para to the isopropoxy group, the resulting positive charge in the benzenonium ion can be delocalized onto the carbon atom bearing the isopropoxy group. This allows for an additional, highly stable resonance structure where the lone pair of electrons from the oxygen atom is donated to the ring, giving every atom in the ring a full octet of electrons. libretexts.org This powerful resonance stabilization significantly lowers the energy of the ortho and para intermediates compared to the intermediate formed from attack at the meta position. uobasrah.edu.iq In a meta attack, the positive charge is never located on the carbon attached to the isopropoxy group, so this extra stabilization is not possible.

The methyl group also stabilizes the positive charge in the ortho and para intermediates through hyperconjugation and a weak inductive effect, but this is less effective than the resonance donation from the oxygen of the isopropoxy group. libretexts.org The superior ability of the isopropoxy group to stabilize the cationic intermediate is the fundamental reason it is a stronger activating and directing group than the methyl group. pressbooks.publumenlearning.com

Mechanisms of Oxidation and Reduction Reactions

The structure of this compound offers two primary sites for oxidation: the methyl group (a benzylic position) and the isopropoxy group (an ether linkage).

The carbon of the methyl group is a benzylic position, meaning it is directly attached to the benzene ring. Benzylic positions are particularly susceptible to oxidation because the benzene ring can stabilize radical or ionic intermediates formed during the reaction. chemistry.coachlibretexts.org Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl side-chain at the benzylic position all the way to a carboxylic acid. chemistry.coachlibretexts.org For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. chemistry.coach Thus, the methyl group of 3-isopropoxytoluene can be oxidized to yield 3-isopropoxybenzoic acid. Milder, more selective oxidizing agents like manganese dioxide (MnO₂) can oxidize benzylic alcohols but are less effective for oxidizing alkyl groups directly. youtube.com

The ether linkage of the isopropoxy group is generally more stable and resistant to oxidation than the benzylic position. However, under certain conditions, benzylic ethers can be cleaved via hydrogenolysis (H₂/Pd catalyst). youtube.com Strong oxidative conditions that convert the methyl group could potentially also lead to the cleavage of the ether, though selective oxidation of the benzylic position is the more predictable outcome. libretexts.org Recent research has also focused on developing catalysts for the chemoselective oxidation of methylene (B1212753) (C-H) bonds in the presence of aromatic rings, which could offer alternative pathways. nih.gov

| Reaction Site | Reagent | Conditions | Expected Product |

|---|---|---|---|

| Benzylic Methyl Group | Potassium Permanganate (KMnO₄) | Hot, Acidic | 3-Isopropoxybenzoic acid |

| Benzylic Methyl Group | Chromic Acid (H₂CrO₄) | Heat | 3-Isopropoxybenzoic acid |

The aromatic ring of this compound is thermodynamically stable and resistant to reduction. However, it can be reduced under forcing conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel at high pressures and temperatures can reduce the benzene ring to a cyclohexane (B81311) ring, yielding 1-methyl-3-isopropoxycyclohexane. lumenlearning.comlibretexts.org

A more selective method for reducing aromatic rings is the Birch reduction, which involves an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. lumenlearning.comlibretexts.org This reaction proceeds via a radical anion intermediate and typically reduces the ring to a 1,4-cyclohexadiene (B1204751) derivative. lumenlearning.com The regioselectivity is influenced by the substituents; electron-donating groups like alkyl and alkoxy groups direct the reduction to produce a diene where these groups are on a double bond.

Functional groups introduced onto the ring via electrophilic substitution can also be selectively reduced. For instance, if a nitro group (-NO₂) is introduced (forming a nitro-3-isopropoxytoluene), it can be readily reduced to an amino group (-NH₂) using reagents like tin or iron in acid (Sn/HCl, Fe/HCl) or through catalytic hydrogenation (H₂/Pd), leaving the aromatic ring intact. libretexts.orgmsu.edu Similarly, a ketone group introduced via Friedel-Crafts acylation can be reduced to a methylene group (-CH₂-) using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction. youtube.com

| Reaction Site | Reagent | Conditions | Expected Product |

|---|---|---|---|

| Aromatic Ring | H₂ / Ni, Pt, or Pd | High Pressure, High Temperature | 1-Methyl-3-isopropoxycyclohexane |

| Aromatic Ring | Na / NH₃ (l), EtOH | Birch Reduction | 1-Isopropoxy-3-methyl-1,4-cyclohexadiene |

| Nitro Group (if present) | H₂ / Pd or Sn/HCl | Standard | Amino Group |

| Ketone Group (if present) | Zn(Hg) / HCl | Clemmensen Reduction | Methylene (Alkyl) Group |

Nucleophilic Pathways (e.g., Reactions Involving Halogenated Derivatives)

Aromatic rings that are electron-rich, such as this compound, are generally unreactive towards nucleophiles. Nucleophilic aromatic substitution (SₙAr) typically requires an aryl halide with strongly electron-withdrawing groups (such as -NO₂) positioned ortho or para to the halogen leaving group. libretexts.org

Therefore, for this compound to undergo nucleophilic substitution, it must first be modified. A potential reaction sequence would be:

Halogenation : An initial electrophilic aromatic substitution reaction, for example, bromination (Br₂/FeBr₃), would place a bromine atom on the ring, likely at the C4 or C6 position, to form a bromo-3-isopropoxytoluene derivative.

Nitration : A subsequent electrophilic nitration (HNO₃/H₂SO₄) would add a nitro group. The powerful directing effects of the isopropoxy and methyl groups would place the nitro group ortho or para to the isopropoxy group. If the bromine is at C4, the nitro group would likely add at C2 or C6.

Nucleophilic Substitution : With a halogen (leaving group) and a strongly electron-withdrawing nitro group in an ortho or para relationship, the ring is now activated for SₙAr. A strong nucleophile (e.g., hydroxide, methoxide, ammonia) can attack the carbon bearing the halogen. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized negative intermediate called a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group is crucial for stabilizing this anionic intermediate, which allows the reaction to proceed. libretexts.org

Recent advances in photoredox catalysis have opened up new pathways for the nucleophilic substitution of unactivated aryl halides, including electron-rich systems, which could provide alternative methods for the functionalization of halogenated derivatives of this compound under milder conditions. nih.gov

Rearrangement Processes in Related Propenyl- and Propynyl-oxy Analogs

The ether linkage in aromatic compounds, such as this compound, provides a site for various chemical transformations. Analogs of this compound, where the isopropyl group is replaced by unsaturated moieties like propenyl or propynyl (B12738560) groups, are known to undergo fascinating and synthetically useful rearrangement reactions. These reactions, primarily pericyclic in nature, allow for significant structural modifications, including the formation of new carbon-carbon bonds.

The most prominent of these transformations is the rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org This type of reaction involves a concerted, intramolecular process where a sigma bond migrates across a pi-system, proceeding through a highly ordered, cyclic six-membered transition state. nrochemistry.comlibretexts.org For the aryl ether analogs , this corresponds to the well-known Claisen rearrangement and its propargyl equivalent. wikipedia.org

Claisen Rearrangement of Aryl Propenyl Ethers

The thermal rearrangement of an aryl propenyl ether (an allyl aryl ether) is a classic example of a rsc.orgrsc.org-sigmatropic shift, known as the aromatic Claisen rearrangement. organic-chemistry.org When an analog like 1-methyl-3-(propen-2-yloxy)benzene is heated, it undergoes an intramolecular rearrangement to yield an ortho-substituted phenol (B47542). libretexts.org The reaction proceeds through a concerted mechanism, where the C-O ether bond cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho-position of the aromatic ring. libretexts.org

This process initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product. nrochemistry.comlibretexts.org This rearomatization step provides a strong thermodynamic driving force for the reaction. nrochemistry.comwikipedia.org

If both ortho positions on the benzene ring are occupied by other substituents, the allyl group may undergo a subsequent Cope rearrangement to migrate to the para position, followed by tautomerization to form a para-substituted phenol. wikipedia.orgorganic-chemistry.org The reaction generally proceeds via a chair-like transition state, which dictates the stereochemical outcome of the reaction when chiral substrates are used. organic-chemistry.org While the reaction is often performed thermally at high temperatures (100–250 °C), Lewis acids can be used to catalyze the transformation, allowing it to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgwikipedia.org

Rearrangement of Aryl Propynyl Ethers

Aryl propynyl ethers, such as 1-methyl-3-(prop-2-yn-1-yloxy)benzene, undergo an analogous rsc.orgrsc.org-sigmatropic rearrangement. nih.gov However, the outcome is distinct due to the alkyne functionality. The initial rearrangement leads to an allenic ketone intermediate (an allenyldienone). rsc.orgnih.gov

The fate of this highly reactive intermediate depends on the reaction conditions and the substrate structure. The process can be challenging due to high activation barriers associated with the dearomatization step. nih.gov Thermal rearrangements can lead to formal para-C-H propargylation products upon rearomatization. nih.gov Alternatively, the allenyl intermediate can be trapped by nucleophiles. For instance, in the presence of alcohols, γ,δ-unsaturated carboxylic acid derivatives can be formed. rsc.org

Research has shown that these rearrangements can be catalyzed by transition metals, such as Au(I) or Co(II) complexes. nih.govacs.org Catalysis can accelerate the reaction and provide access to products that are not achievable through purely thermal methods, such as chiral benzocyclohexenones bearing all-carbon quaternary stereocenters. nih.gov

The table below summarizes key research findings on the rearrangement of these aryl ether analogs.

Table 1: Research Findings on Rearrangement of Aryl Propenyl and Propynyl Ethers

| Ether Type | Reaction Type | Conditions | Key Findings & Products | Citation(s) |

|---|---|---|---|---|

| Aryl Propenyl Ether | Aromatic Claisen Rearrangement | Thermal (High Temp.) | Concerted rsc.orgrsc.org-sigmatropic shift; forms o-allylphenol via a dienone intermediate. | nrochemistry.comlibretexts.org |

| Aryl Propenyl Ether | Aromatic Claisen Rearrangement | Blocked Ortho Positions | Initial ortho-rearrangement followed by a Cope rearrangement to yield p-allylphenol. | wikipedia.orgorganic-chemistry.org |

| Aryl Propynyl Ether | Thermal rsc.orgrsc.org-Sigmatropic Rearrangement | Thermal | Leads to para-propargylation products after rearomatization; high activation barriers. | nih.gov |

| Aryl Propynyl Ether | Catalytic Asymmetric Dearomatization | Chiral N,N'-dioxide/Co(OTf)₂ | Accelerates reaction; yields chiral benzocyclohexenones with high enantioselectivity. | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The resulting spectra reveal detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-resolution ¹H NMR spectroscopy for 1-Methyl-3-(propan-2-yloxy)benzene provides distinct signals for each unique proton environment. The spectrum is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons, influenced by the electron-donating nature of the methyl and isopropoxy groups, typically appear in the range of δ 6.5-7.2 ppm. The substitution pattern on the benzene (B151609) ring leads to complex splitting patterns for these protons.

The aliphatic protons of the isopropoxy and methyl groups are found further upfield. The methine proton (-CH-) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent protons of the two methyl groups. These two isopropyl methyl groups (-CH₃) will, in turn, appear as a doublet. The protons of the methyl group attached directly to the benzene ring will present as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C2-H, C4-H, C5-H, C6-H) | 6.6 - 7.2 | Multiplet | 4H |

| Isopropyl Methine (-O-CH(CH₃)₂) | 4.5 - 4.7 | Septet | 1H |

| Aromatic Methyl (Ar-CH₃) | 2.3 - 2.4 | Singlet | 3H |

| Isopropyl Methyl (-CH(CH₃)₂) | 1.2 - 1.4 | Doublet | 6H |

Note: Predicted values are based on standard chemical shift correlations and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Due to the molecule's asymmetry, a total of eight distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and two for the aliphatic carbons of the isopropyl and methyl groups.

The carbons of the benzene ring typically resonate between δ 110 and 160 ppm. The carbon atom directly attached to the oxygen of the isopropoxy group (C3) is expected to be the most downfield of the aromatic carbons, around δ 158 ppm. The carbon bearing the methyl group (C1) will also be downfield, near δ 140 ppm. The aliphatic carbons appear at much higher fields, with the methine carbon of the isopropyl group expected around δ 70 ppm and the methyl carbons appearing below δ 25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Ar-O) | 157 - 159 |

| C1 (Ar-CH₃) | 139 - 141 |

| C5 (Ar-C) | 129 - 130 |

| C6 (Ar-C) | 115 - 117 |

| C2 (Ar-C) | 114 - 116 |

| C4 (Ar-C) | 112 - 114 |

| Isopropyl Methine (-O-CH(CH₃)₂) | 69 - 71 |

| Aromatic Methyl (Ar-CH₃) | 21 - 22 |

| Isopropyl Methyl (-CH(CH₃)₂) | 22 - 23 |

Note: Predicted values are based on standard chemical shift correlations and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For this compound, with the chemical formula C₁₀H₁₄O, the calculated monoisotopic mass is 150.104465066 Da. cornell.edu An experimentally determined HRMS value that matches this calculated mass provides unequivocal confirmation of the compound's elemental composition. cornell.edu

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₄O | cornell.edu |

| Calculated Exact Mass | 150.104465066 Da | cornell.edu |

Different ionization methods can be employed in mass spectrometry, with Electron Ionization (EI) and Electrospray Ionization (ESI) being two common techniques.

Electron Ionization (EI-MS) is a high-energy technique that typically causes extensive fragmentation of the analyte molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak (M⁺˙) would be observed at m/z 150. A prominent fragment would be expected at m/z 108, corresponding to the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, resulting in the m-cresol (B1676322) radical cation. Another significant fragmentation pathway involves the cleavage of the isopropyl group. Loss of an isopropyl radical (˙C₃H₇) would yield a fragment at m/z 107. The base peak (most abundant fragment) is often the ion at m/z 107 or 108.

Electrospray Ionization (ESI-MS) is a "soft" ionization technique that imparts less energy to the molecule, resulting in minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. In positive-ion mode ESI, this compound would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z 151.

Table 4: Predicted Major Fragment Ions in EI-MS of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 150 | [C₁₀H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [C₇H₈O]⁺˙ | M⁺˙ - C₃H₆ (Loss of propene) |

| 107 | [C₇H₇O]⁺ | M⁺˙ - C₃H₇ (Loss of isopropyl radical) |

| 91 | [C₇H₇]⁺ | Loss of CO from m/z 107, rearrangement |

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Propan 2 Yloxy Benzene

Electronic Structure and Reactivity Predictions

The arrangement of electrons within 1-methyl-3-(propan-2-yloxy)benzene governs its chemical properties and reactivity. Theoretical calculations can elucidate the influence of the methyl and isopropoxy substituents on the aromatic ring, providing a detailed picture of its electronic landscape.

The methyl (-CH₃) and isopropoxy (-OCH(CH₃)₂) groups attached to the benzene (B151609) ring at the 1 and 3 (meta) positions significantly influence the molecule's electronic properties. Both are generally considered electron-donating groups (EDGs). The isopropoxy group is a moderately strong EDG due to the +R (resonance) effect of the oxygen lone pair and the +I (inductive) effect of the alkyl group. The methyl group is a weak EDG, primarily acting through hyperconjugation and a weak +I effect.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the quantification of these substituent effects. nih.govresearchgate.net These calculations can determine properties like charge distribution, dipole moment, and the energies of molecular orbitals. The presence of two EDGs on the benzene ring increases the electron density of the aromatic system compared to benzene itself, which in turn affects its reactivity, particularly in electrophilic aromatic substitution reactions. Theoretical studies on related substituted aromatic compounds show that EDGs generally decrease the ionization potential and increase the molecule's reactivity towards electrophiles. researchgate.netorgchemres.org

The meta-substitution pattern dictates the regioselectivity of potential reactions. The directing effects of the two groups are additive. The isopropoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Therefore, electrophilic attack will be preferentially directed to the positions ortho and para relative to the stronger activating group, the isopropoxy moiety (positions 2, 4, and 6), and to a lesser extent to the positions ortho to the methyl group (positions 2 and 4). The position between the two substituents (position 2) and the position para to the isopropoxy group (position 6) are the most activated sites.

| Substituent Group | Position | Electronic Effect Type | Predicted Influence on Aromatic Ring | Effect on Reactivity |

|---|---|---|---|---|

| Isopropoxy (-OCH(CH₃)₂) | 3 | +R (Resonance), +I (Inductive) | Strongly increases electron density, especially at ortho and para positions (2, 4, 6). | Strongly activating towards electrophilic substitution. |

| Methyl (-CH₃) | 1 | +I (Inductive), Hyperconjugation | Weakly increases electron density, especially at ortho and para positions (2, 4, 6). | Weakly activating towards electrophilic substitution. |

Molecular Electrostatic Potential (MEP) Mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would show a region of high electron density (negative potential, typically colored red or yellow) located around the oxygen atom of the isopropoxy group, due to its lone pairs of electrons. The aromatic ring itself would also exhibit a negative potential above and below the plane of the ring, characteristic of π-systems. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms.

Frontier Orbital Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the electron-donating substituents are expected to raise the energy of the HOMO and, to a lesser extent, the LUMO compared to unsubstituted benzene. This results in a smaller HOMO-LUMO gap, suggesting a higher reactivity, which is consistent with the activating nature of the substituents. nih.gov The spatial distribution of the HOMO would likely be concentrated on the aromatic ring and the oxygen atom, highlighting the regions most susceptible to electrophilic attack. The LUMO would be distributed primarily over the aromatic ring's anti-bonding π* orbitals.

| Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Implication |

|---|---|---|---|---|

| Benzene (for reference) | ~ -9.2 eV | ~ +1.1 eV | ~ 10.3 eV | High stability, lower reactivity. |

| This compound | Higher (less negative) than benzene | Slightly higher than benzene | Smaller than benzene | Lower stability, higher reactivity towards electrophiles. |

Conformational Landscape and Energetics

The isopropoxy group is not fixed in a single orientation; it can rotate around the C(aryl)-O bond. Computational methods can be used to map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers that must be overcome to transition between them. nih.gov

For an alkoxy group on a benzene ring, the most stable conformation often involves the alkyl portion being either coplanar or perpendicular to the plane of the ring, depending on the balance between steric hindrance and electronic stabilization (conjugation). In the case of the bulky isopropoxy group, steric interactions between the isopropyl methyl groups and the hydrogen atom at the 2-position of the benzene ring are significant.

| Compound | Rotating Group | Typical Calculated Rotational Barrier (kcal/mol) | Key Influencing Factors |

|---|---|---|---|

| Anisole (Methoxybenzene) | -OCH₃ | ~3-5 | Conjugation favors planarity, steric hindrance is minimal. |

| Isopropyl Phenyl Ether | -OCH(CH₃)₂ | ~5-8 | Steric hindrance from isopropyl methyls is dominant. |

| This compound | -OCH(CH₃)₂ | Estimated ~5-8 | Steric hindrance similar to isopropyl phenyl ether; meta-methyl group has minor electronic influence on the barrier. |

While this compound itself is achiral, stereochemical principles become important in structurally related compounds. For instance, in more sterically hindered diaryl ethers, the rotation around the aryl-oxygen bonds can be so restricted that it leads to atropisomerism, where the different conformations can be isolated as stable, non-superimposable enantiomers. nih.gov This is particularly common in diaryl ethers with bulky substituents at the ortho positions of both rings.

Furthermore, if the alkoxy group itself contains a stereocenter, the resulting diastereomeric forms of the molecule would have different physical and chemical properties. For example, if a (sec-butoxy) group were used instead of an isopropoxy group, the carbon atom bonded to the oxygen would be a chiral center, leading to (R)- and (S)-1-(sec-butoxy)-3-methylbenzene. These enantiomers would exhibit optical activity and could potentially interact differently in chiral environments. Computational studies are instrumental in predicting the energetic differences and spectroscopic properties of such stereoisomers.

Structure Reactivity and Structure Property Relationships Srr/spr in 1 Methyl 3 Propan 2 Yloxy Benzene Analogs

Impact of Structural Modifications on Chemical Reactivity and Selectivity

Structural changes to the aromatic ring or the aliphatic ether group of 1-Methyl-3-(propan-2-yloxy)benzene can significantly alter its reactivity and the specific positions on the molecule where reactions occur.

The reactivity of a substituted benzene (B151609) ring is governed by the interplay of inductive and resonance effects of its substituents. lumenlearning.com Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, thus activating the ring. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophilic substitution. lumenlearning.comlibretexts.org

In this compound, both the methyl (-CH₃) group and the isopropoxy (-OCH(CH₃)₂) group are considered activating. The methyl group is weakly activating through an inductive effect, donating electron density through its sigma bonds. libretexts.org The isopropoxy group is a strong activating group due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. lumenlearning.comlibretexts.org This donation of electrons by resonance is a more powerful activating influence than the inductive withdrawal caused by the oxygen's electronegativity. lumenlearning.com

Studies comparing alkylbenzene and alkoxybenzene donors in exciplex systems have shown that while the radiative rate constant (k_f) of alkoxy derivatives is slightly lower, their deactivation rate constants (intersystem crossing and nonradiative decay) are considerably higher. acs.org This leads to lower fluorescence quantum yields for alkoxybenzene exciplexes compared to their alkylbenzene counterparts. acs.org

Steric hindrance also plays a critical role. The bulky isopropoxy group can physically block access to the ortho positions (C2 and C6), potentially favoring substitution at other sites. libretexts.org Similarly, modifications to the aliphatic chain, such as increasing its size or branching, can further influence steric accessibility around the ether linkage.

Table 1: Influence of Substituents on Benzene Ring Reactivity

| Substituent Type | Electronic Effect | Influence on Reactivity | Example Groups |

|---|---|---|---|

| Activating | Electron-donating (Inductive or Resonance) | Increases rate of electrophilic substitution | -OH, -OR, -NH₂, -Alkyl |

| Deactivating | Electron-withdrawing (Inductive or Resonance) | Decreases rate of electrophilic substitution | -NO₂, -CN, -SO₃H, -Halogens |

This table provides a general overview of how different substituent types affect the reactivity of a benzene ring toward electrophilic attack.

The positions at which new substituents will attach to the benzene ring (regioselectivity) are directed by the existing groups. orgosolver.com Both the methyl and isopropoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

In the case of this compound, the directing effects of the two groups must be considered.

The isopropoxy group at C3 directs incoming groups to the C2, C4, and C6 positions.

The methyl group at C1 directs incoming groups to the C2, C4, and C6 positions.

In this scenario, the directing effects of both groups are "cooperative" or "reinforcing," as they both activate the same positions (C2, C4, and C6). libretexts.org The strongest activating group typically determines the final substitution pattern. masterorganicchemistry.com The isopropoxy group is a significantly stronger activator than the methyl group. lumenlearning.commasterorganicchemistry.com Therefore, the primary positions for electrophilic attack would be ortho and para to the isopropoxy group.

However, steric hindrance from the bulky isopropoxy group might disfavor substitution at the C2 position. libretexts.org Consequently, substitution is most likely to occur at the C4 and C6 positions. The position between the two substituents (C2) is the most sterically hindered, while the C4 position is generally favored.

Studies on the regioselective formylation of 1,3-disubstituted benzenes using directed ortho-lithiation have shown that metalation, and subsequent substitution, often occurs at the C2 position, which is located between the two existing groups. fao.orglookchem.com This method can provide a route to products that are not favored under standard electrophilic aromatic substitution conditions. lookchem.com

Systematic Structural Variations and Their Influence on Molecular Characteristics

The stability of the C-X (Carbon-Halogen) bond is a key factor. Generally, fluorinated aromatic compounds are more stable than their chloro- and bromo- counterparts. researchgate.net The strength of halogen bonds, a type of non-covalent interaction, increases in the order Cl < Br < I. nih.gov These interactions can influence the molecule's conformation and its interactions with other molecules, such as in biological systems or during chemical reactions. acs.orgnih.govacs.org For instance, the complex formation energy for halobenzene with N-methylacetamide, a model for protein backbones, increases from 5.4–7.5 kJ/mol for chlorine to 14.2–17.6 kJ/mol for iodine. acs.org

Table 2: Halogen Bond Complex Formation Energies

| Halogen | Complex Formation Energy (ΔE) with N-methylacetamide (kJ/mol) |

|---|---|

| Cl | 5.4–7.5 |

| Br | 9.0–12.1 |

| I | 14.2–17.6 |

Data sourced from a study on halogen bonding in medicinal chemistry, illustrating the increasing strength of the halogen bond with increasing atomic size. acs.org

The three-dimensional arrangement of atoms in a molecule—its geometry—is fundamental to its chemical behavior. For analogs of this compound, the orientation of the isopropoxy group relative to the plane of the benzene ring is significant. The torsion angle (the angle between the C-O bond and the plane of the ring) can affect the extent of orbital overlap between the oxygen's lone pairs and the aromatic π-system. An optimal alignment enhances resonance, thereby increasing the ring's activation.

Non-covalent interactions, such as hydrogen bonds and π-π stacking, are influenced by molecular geometry. acs.org Studies on anisole-water complexes show that the geometry of the complex changes upon electronic excitation, leading to a weakening of the hydrogen bond. acs.org The introduction of substituents can alter these geometric preferences and, consequently, the intermolecular forces that dictate properties like boiling point, solubility, and crystal packing.

The presence of bulky groups can lead to steric strain, which can be relieved by distortions in the molecular geometry, such as out-of-plane bending of substituents. These geometric changes can, in turn, modify the molecule's reactivity by altering the accessibility of reaction sites and the stability of reaction intermediates.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are built on the principle that the structure of a molecule dictates its activity. researchgate.net The essential steps in developing a QSAR/QSPR model include data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. wikipedia.org

For analogs of this compound, a QSAR/QSPR model would take the form: Activity/Property = f (Molecular Descriptors) + error wikipedia.org

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be categorized as:

Constitutional: Information on the number and type of atoms and bonds.

Topological: Describe the connectivity of atoms (e.g., Balaban index). researchgate.net

Geometrical: 3D information such as molecular size and shape.

Physicochemical: Properties like hydrophobicity (logP) and electronic parameters (e.g., Hammett constants).

Quantum Chemical: Calculated parameters like orbital energies and atomic charges. nih.gov

These descriptors are used as the independent variables in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. researchgate.netsemanticscholar.org For instance, a QSAR study on benzene derivatives might use quantum theoretic parameters, such as the energies of frontier orbitals, to model their activity. nih.gov Recent advances in the field include the use of sophisticated techniques like recurrent neural networks (RNNs) to improve predictive accuracy. researchgate.net

A crucial aspect of QSAR/QSPR is the definition of the model's applicability domain, which specifies the chemical space for which the model can make reliable predictions. semanticscholar.org This ensures that the model is not used to predict the properties of compounds that are structurally too different from those in the training set.

Advanced Applications As a Synthetic Intermediate in Materials and Complex Molecule Synthesis

Building Block for the Synthesis of Complex Organic Frameworks

The creation of complex organic frameworks, which are central to medicinal chemistry, materials science, and natural product synthesis, relies on the strategic assembly of molecular precursors. The structure of 1-Methyl-3-(propan-2-yloxy)benzene makes it a candidate for such endeavors, particularly in the formation of fused aromatic systems.

The synthesis of fused ring systems and heterocycles often involves the annulation of a new ring onto an existing aromatic core. The electron-rich nature of the this compound ring facilitates electrophilic aromatic substitution reactions, which are common initial steps for building these complex structures.

While direct, prominent examples of its use are specialized, its structural motif is relevant to modern synthetic strategies. For instance, intramolecular cyclization reactions are a powerful tool for creating fused systems. A hypothetical pathway could involve the functionalization of the aromatic ring at a position ortho to one of the activating groups, followed by a ring-closing reaction. The directing effects of the methyl and isopropoxy groups are crucial in this context. The isopropoxy group is a stronger activating group and would primarily direct electrophiles to its ortho positions (positions 2 and 4) and para position (position 6). The methyl group provides weaker activation. This interplay allows for potentially selective functionalization.

Modern synthetic methods, such as rhodium-catalyzed C-H activation/cyclization, provide a direct route to fused heterocycles like isocoumarins from substituted arenes. nih.gov Although specific literature detailing this compound as the starting material in such a sequence is not abundant, its structure is well-suited for this type of transformation. The reaction would proceed by activating a C-H bond ortho to the directing isopropoxy group and coupling it with a suitable partner to form a new heterocyclic ring.

Table 1: Potential Regiochemical Outcomes in Electrophilic Substitution This interactive table outlines the predicted major products from the electrophilic aromatic substitution of this compound, a key first step in many fused ring syntheses.

| Position | Directing Influence | Predicted Outcome |

| 2 | Ortho to Isopropoxy | Major Product |

| 4 | Ortho to Isopropoxy, Ortho to Methyl | Major Product |

| 6 | Para to Isopropoxy, Ortho to Methyl | Major Product |

| 5 | Meta to both groups | Minor Product |

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. youtube.com

Standard MCRs like the Ugi, Passerini, or Biginelli reactions typically require specific functional groups such as aldehydes, amines, isocyanides, or carboxylic acids. nih.gov In its native state, this compound lacks these requisite functionalities to participate directly as a primary component.

However, its role can be envisioned as a scaffold that, after suitable modification, can engage in MCRs. For example, functionalization of the aromatic ring can introduce the necessary groups.

Formylation: A Vilsmeier-Haack or Gattermann reaction could introduce an aldehyde group, making the molecule suitable for the Biginelli or Hantzsch pyridine (B92270) synthesis.

Nitration and Reduction: A nitration reaction followed by reduction to an amine would yield an aniline (B41778) derivative, which could then be used as the amine component in the Ugi or Mannich reactions.

These derivatization strategies would embed the 1-methyl-3-isopropoxy-phenyl motif into a more complex structure assembled through a highly efficient MCR sequence, demonstrating the compound's utility as a foundational building block.

Contributions to Methodological Development in Organic Synthesis

The development of new synthetic methods is a cornerstone of chemical research, enabling the construction of previously inaccessible molecules. Substituted arenes are often used as model substrates to test the scope, efficiency, and selectivity of new reactions. This compound is an excellent candidate for such studies due to the electronic and steric differentiation of its C-H bonds.

A significant area of modern organic synthesis is the transition-metal-catalyzed C-H activation, which allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. nih.gov The regioselectivity of these reactions—the ability to target a specific C-H bond among many—is a major challenge. The substrate this compound presents a non-trivial test for new catalytic systems. The presence of two different activating groups (methyl and isopropoxy) and multiple inequivalent C-H bonds on the aromatic ring makes it a valuable tool for probing the factors that govern regioselectivity in C-H functionalization reactions.

For example, a new palladium or rhodium catalyst designed for C-H arylation could be tested on this substrate. The distribution of products would provide critical insight into the catalyst's preference for sterically accessible versus electronically activated C-H bonds.

Table 2: Hypothetical Products from C-H Activation Studies This interactive table shows the potential isomeric products that could be formed from a direct C-H arylation reaction on this compound, which would be crucial data in a methodological study.

| Position of Arylation | Proximity to Directing Group | Potential for Steric Hindrance | Expected Yield (Hypothetical) |

| C-2 | Ortho to Isopropoxy | High | Moderate |

| C-4 | Ortho to Isopropoxy & Methyl | Low | High |

| C-6 | Para to Isopropoxy, Ortho to Methyl | Low | High |

| Methyl Group (Benzylic) | - | Low | Dependent on Catalyst |

The insights gained from such studies contribute to the broader understanding of reaction mechanisms and help in the design of more sophisticated catalysts for the synthesis of complex organic molecules. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-Methyl-3-(propan-2-yloxy)benzene?

Answer:

A widely used method involves Suzuki-Miyaura cross-coupling reactions . For example, 1-bromo-3-(propan-2-yloxy)benzene reacts with arylboronic acids (e.g., 3-nitrophenylboronic acid) in the presence of a palladium catalyst and base, yielding derivatives like 1-(3-nitrophenyl)-3-(propan-2-yloxy)benzene with 84% efficiency . Key parameters include:

- Catalyst : Pd(PPh₃)₄ or similar.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 80–100°C under inert atmosphere.

Alternative routes may involve nucleophilic substitution of halogenated precursors with isopropoxide ions.

Basic: How is this compound characterized structurally and analytically?

Answer:

Spectroscopic techniques are critical:

-

¹H NMR : Distinct peaks for aromatic protons (δ 6.95–8.44 ppm) and isopropyl methine (δ 4.64 ppm) confirm substitution patterns .

-

LCMS/MS-QTOF : Validates molecular weight (e.g., m/z 174.24) with parameters:

Parameter Threshold Mass error ≤5 ppm Isotope match ≤6 ppm (MZ RMS) Intensity/Response ≥300 Fragment match ≥1 fragment Data must align with reference libraries .

Advanced: How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Answer:

Discrepancies in NMR or MS data often arise from impurities, solvent artifacts, or isomeric byproducts . Mitigation strategies:

- Deuterated solvent calibration : Eliminate solvent peak interference.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .

- Chromatographic separation : Use HPLC/GC-MS to isolate isomers before analysis .

Advanced: What computational approaches predict the reactivity of this compound in electrophilic substitution?

Answer:

Density Functional Theory (DFT) simulations are effective:

- Electrophilic susceptibility : Calculate Fukui indices to identify reactive sites (e.g., para positions to electron-donating groups).

- Transition state modeling : Optimize geometries for intermediates in reactions like nitration or sulfonation.

- Solvent effects : Include polarizable continuum models (PCM) for accurate solvation energy predictions.

Structural inputs (e.g., SMILES:Cc1cccc(c1)C(C)C) ensure alignment with experimental data .

Basic: What are the critical parameters for validating LCMS/MS-QTOF identification of this compound?

Answer:

Validation requires adherence to analytical thresholds :

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling of aryl derivatives?

Answer:

Optimization involves:

- Catalyst loading : 1–5 mol% Pd to balance cost and yield.

- Base selection : K₂CO₃ or Cs₂CO₃ for improved solubility.

- Stoichiometry : 1.2–1.5 equivalents of boronic acid to drive completion.

- Temperature control : 80°C minimizes side reactions (e.g., protodeboronation).

Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound. Case studies show 84% yield under these conditions .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

Flow chemistry and microwave-assisted synthesis enhance efficiency:

- Continuous flow reactors : Improve heat/mass transfer, reducing reaction times (e.g., 30 min vs. 24 hours).

- Microwave irradiation : Accelerate slow steps (e.g., coupling reactions) with precise temperature control.

- In-line analytics : Use FTIR or UV probes to monitor intermediates in real time .

Basic: How is chromatographic retention data utilized in identifying this compound?

Answer:

Gas chromatography (GC) retention indices (RI) and HPLC retention times are compared against standards. For example:

| Compound | Retention Index (RI) | Column Type |

|---|---|---|

| This compound | 1106 | DB-5MS (30 m) |

| 1-Methyl-4-(propan-2-yloxy)benzene | 1093 | DB-5MS (30 m) |

| RI values help distinguish structural isomers . |

Advanced: What mechanistic insights explain regioselectivity in derivative formation?

Answer:

Steric and electronic effects dominate:

- Electron-donating groups (e.g., isopropoxy) direct electrophiles to para/meta positions.

- Steric hindrance : Bulky substituents at the 3-position disfavor ortho substitution.

Kinetic studies (e.g., Hammett plots) and isotopic labeling (¹³C NMR) validate proposed mechanisms .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.